molecular formula C10H15BrF2N2O B2668600 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856020-19-3

4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2668600
CAS No.: 1856020-19-3
M. Wt: 297.144
InChI Key: ARNVGXSMOAGXMJ-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a difluoroethyl group, and an isobutoxymethyl group attached to the pyrazole ring.

Preparation Methods

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the difluoroethyl group: This step involves the reaction of the brominated pyrazole with a difluoroethylating agent, such as difluoroethyl bromide, in the presence of a base.

    Introduction of the isobutoxymethyl group: This can be achieved by reacting the intermediate compound with isobutyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: It can be investigated for its potential therapeutic effects and as a candidate for the development of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved can vary and may include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar compounds to 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole include other pyrazole derivatives with different substituents. Some examples are:

    4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of isobutoxymethyl.

    4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of isobutoxymethyl.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrF2N2O/c1-7(2)5-16-6-9-8(11)3-15(14-9)4-10(12)13/h3,7,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNVGXSMOAGXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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